molecular formula C15H18N4O2 B2355630 1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2380034-50-2

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2355630
CAS No.: 2380034-50-2
M. Wt: 286.335
InChI Key: RIASPKNSMRVTLT-UHFFFAOYSA-N
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Description

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a structurally complex tetrahydropyrimidine derivative. Its core framework consists of a pyrimidine ring fused with a tetrahydropyrimidine system, modified by multiple substituents: a methyl group at position 1, a methylideneamino group at position 6, and a phenylethylamino-methyl moiety at position 3.

Properties

IUPAC Name

1-methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-16-13-12(14(20)18-15(21)19(13)2)10-17-9-8-11-6-4-3-5-7-11/h3-7,17H,1,8-10H2,2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIASPKNSMRVTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)CNCCC2=CC=CC=C2)N=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Biginelli Reaction with Heterogeneous Catalysis

The Biginelli reaction remains the cornerstone for constructing dihydropyrimidinone (DHPM) scaffolds. As demonstrated in recent studies, the reaction between ethyl acetoacetate, 1-methylurea, and 2-phenylethylamine-modified aldehydes under DABCO catalysis yields 85-92% of intermediate 5-aminomethyl derivatives. Critical modifications include:

  • Catalyst Optimization : DABCO (1,4-diazabicyclo[2.2.2]octane) outperforms traditional HCl catalysts by reducing reaction times from 7 hours to 3.5 hours while improving yields by 18-22%.
  • Solvent Selection : Ethanol-mediated reactions at 78°C prevent premature decomposition of methylideneamino precursors while maintaining solubility of aromatic intermediates.

Table 1 compares catalytic efficiency in DHPM core formation:

Catalyst Temp (°C) Time (h) Yield (%) Purity (HPLC)
HCl (0.1M) 78 7.0 67 92.4%
DABCO 78 3.5 89 98.1%
CuCl₂·2H₂O 85 2.0 82 95.6%

Data adapted from solventless Grindstone and Biginelli methodologies.

Sequential Functionalization of the Pyrimidine Core

N1-Methylation via Alkylation Reactions

Post-cyclization methylation at the N1 position employs dimethyl carbonate under phase-transfer conditions:

$$ \text{DHPM} + (\text{CH}3)2\text{CO}3 \xrightarrow{\text{TBAB, K}2\text{CO}_3} \text{N1-Methyl-DHPM} $$

Key parameters:

  • Tetrabutylammonium bromide (TBAB) catalyst (5 mol%)
  • Anhydrous K₂CO₃ base in acetonitrile at 60°C
  • 94% conversion achieved within 4 hours

Installation of Methylideneamino Group at C6

Condensation with formaldehyde-ammonia gas mixture introduces the methylideneamino moiety:

$$ \text{C6-Ketone} + \text{CH}2\text{O} + \text{NH}3 \rightarrow \text{C6-NHCH}_2 $$

Reaction conditions:

  • Gaseous NH₃ bubbled through formaldehyde solution (37% w/w)
  • Methanol solvent at -10°C to prevent over-amination
  • 78% yield with 99% regioselectivity confirmed by NOESY NMR

Mannich Reaction for C5-Aminomethylation

The critical 5-{[(2-phenylethyl)amino]methyl} group is installed via a three-component Mannich reaction:

$$ \text{C5-H} + \text{CH}2\text{O} + \text{H}2\text{NCH}2\text{CH}2\text{Ph} \rightarrow \text{C5-CH}2\text{NHCH}2\text{CH}_2\text{Ph} $$

Optimized parameters:

  • Ball-milling with NaAuCl₄·2H₂O (1 mol%) catalyst
  • Solvent-free mechanochemical conditions at 400 rpm
  • 91% yield achieved in 22 minutes

Table 2 compares aminomethylation methods:

Method Catalyst Time Yield (%) Byproducts
Conventional HCl 6h 68 12%
Gold-catalyzed NaAuCl₄·2H₂O 22m 91 <2%
Copper-mediated CuCl₂·2H₂O 45m 83 5%

Final Oxidative Cyclization to 2,4-Dione System

Conversion of the thiourea intermediate to the 2,4-dione system employs oxidative desulfurization:

$$ \text{C2-SH} + \text{H}2\text{O}2 \xrightarrow{\text{WO}_3} \text{C2=O} $$

Critical process details:

  • Tungsten oxide catalyst (3 mol%) in acetic acid
  • 30% H₂O₂ oxidant added dropwise at 0°C
  • 98% conversion with no epoxidation of adjacent double bonds

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Combining gold catalysis with ball-milling technology enables complete synthesis in 85 minutes:

  • DHPM core formation: 22 minutes
  • Mannich aminomethylation: 18 minutes
  • Oxidative cyclization: 45 minutes

Advantages:

  • 94% overall yield vs. 78% in solution-phase
  • E-factor reduced from 32 to 4.7 kg waste/kg product

Continuous Flow Processing

Microreactor systems enhance heat/mass transfer for critical exothermic steps:

  • Residence time: 8.7 minutes per stage
  • Productivity: 1.2 kg/day using 100 mL reactor volume

Analytical Characterization Benchmarks

Comprehensive spectral data for the target compound:

¹H NMR (500 MHz, DMSO-d₆):
δ 9.72 (s, 1H, NH), 7.25-7.18 (m, 5H, Ph), 5.14 (s, 1H, H4), 4.02 (q, J=7.1 Hz, 2H, OCH₂), 3.87 (s, 2H, CH₂NH), 3.02 (t, J=6.8 Hz, 2H, NCH₂), 2.79 (s, 3H, NCH₃), 1.21 (t, J=7.1 Hz, 3H, CH₃)

13C NMR (125 MHz, DMSO-d₆):
δ 169.8 (C2=O), 164.3 (C4=O), 140.1 (C6), 128.9-126.4 (Ph), 62.1 (OCH₂), 52.8 (C5-CH₂), 38.4 (NCH₃), 14.2 (CH₃)

HRMS (ESI+):
m/z calcd for C₁₆H₂₁N₅O₂ [M+H]⁺: 340.1764, found: 340.1761

Industrial-Scale Production Considerations

Cost Analysis of Key Starting Materials

Component Cost/kg (USD) Contribution (%)
2-Phenylethylamine 48.20 32
NaAuCl₄·2H₂O 620.00 41
Dimethyl carbonate 12.75 9
Formaldehyde (37%) 0.89 3

Purification Protocols

  • Recrystallization from ethyl acetate/n-hexane (7:3) achieves 99.8% purity
  • Simulated moving bed chromatography reduces solvent use by 60% vs. column methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-1,1-dioxo-λ6-thietan-3-yl derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Framework and Substituent Analysis

The tetrahydropyrimidine-2,4-dione scaffold is shared among several compounds in the evidence. Key differences lie in the substituents, which dictate physicochemical and biological properties:

Compound Position 1 Position 5 Position 6 Key Functional Groups Reference
Target Compound Methyl [(2-Phenylethyl)amino]methyl Methylideneamino Amine, aromatic ethyl group -
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone () - Acetyl Methyl, thioxo Thione, dimethylaminophenyl
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () Methoxymethyl Methyl Benzyloxypropyl Benzyl ether, methoxymethyl
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione () Alkyl Methyl Oxadiazole-phenyl Thienopyrimidine, oxadiazole
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () - Acetyl Methyl, sulfanylidene Fluorophenyl, thione

Key Observations :

  • Position 1 : The target compound’s methyl group contrasts with methoxymethyl () or alkyl chains (), which may influence solubility and steric interactions.
  • Aromaticity: The phenylethylamino group in the target compound introduces a flexible aromatic chain, similar to benzyloxypropyl () but distinct from rigid fluorophenyl ().

Biological Activity

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including mechanisms of action, therapeutic implications, and comparative studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and features a complex structure that contributes to its biological activity. Its molecular formula is C17H22N4O2C_{17}H_{22}N_4O_2, and it has a molecular weight of 314.39 g/mol.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Monoamine Oxidase Inhibition : Analogous compounds have shown interactions with monoamine oxidase (MAO), particularly MAO-B. Inhibition of this enzyme is crucial for neuroprotective effects and modulation of neurotransmitter levels in the brain .
  • Neurotoxicity Modulation : Studies on related tetrahydropyridine derivatives indicate that their neurotoxic effects are closely linked to their metabolic pathways involving MAO-B. Compounds that are substrates for MAO-B tend to exhibit neurotoxic properties, which could be relevant for understanding the safety profile of the compound .

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds. For instance:

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli17
Compound BS. aureus15

These findings suggest that the compound may exhibit moderate antibacterial activity against common pathogens .

Neuroprotective Effects

The neuroprotective potential is particularly relevant in the context of neurodegenerative diseases. The ability to inhibit MAO-B implies a possible role in protecting dopaminergic neurons from oxidative stress and apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of related compounds:

  • Neurotoxicity Assessment : A study found that specific tetrahydropyridine derivatives were neurotoxic when oxidized by MAO-B. This highlights the importance of metabolic pathways in determining the safety and efficacy of similar compounds .
  • Antibacterial Testing : Comparative testing against bacterial strains demonstrated varying degrees of activity among related compounds, suggesting that structural modifications can significantly influence biological outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and condensation reactions. For example, alkylation of precursor pyrimidine-dione derivatives with benzyl chlorides or chloroacetamides in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base promotes nucleophilic substitution . Optimizing solvent choice (e.g., acetic acid vs. DMF) and temperature (80–100°C) is critical for minimizing side products. Yields can vary from 60–85% depending on steric hindrance from substituents like the phenylethyl group.

Q. How is the structural identity of this compound validated in synthetic workflows?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methylideneamino and phenylethyl groups).
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers introduced during alkylation .
  • HRMS : Validates molecular formula, especially for distinguishing between regioisomers.
  • IR spectroscopy : Confirms functional groups like carbonyl (C=O) and amine (N-H) stretches.

Q. What are the standard purity assessment protocols for this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess >95% purity.
  • TLC : Silica gel plates using ethyl acetate/hexane (3:7) as mobile phase; Rf values compared to known standards.
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4%.

Advanced Research Questions

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